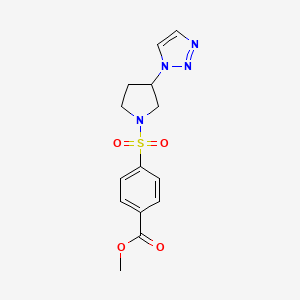![molecular formula C18H16BrN3O2 B2454063 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one CAS No. 899726-34-2](/img/structure/B2454063.png)
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound is also known as BMBP and has been synthesized using different methods.
作用機序
The mechanism of action of 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including tyrosine kinase and glycogen synthase kinase-3β. It has also been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and inhibit the activity of various enzymes. Additionally, BMBP has been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one in lab experiments is its high purity. BMBP can be synthesized with a high degree of purity, which is important for accurate and reliable experimental results. Additionally, BMBP has a low toxicity, which makes it safe to use in lab experiments. One of the limitations of using BMBP in lab experiments is its high cost, which can limit its use in some research applications.
将来の方向性
There are many future directions for the use of 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one in scientific research. One direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases. Another direction is the study of the molecular mechanisms underlying the anti-cancer and anti-Alzheimer's disease effects of BMBP. Additionally, BMBP can be used in the development of new diagnostic tools for the detection of cancer and Alzheimer's disease. Finally, the synthesis of new derivatives of BMBP can lead to the discovery of new compounds with improved efficacy and safety profiles.
合成法
The synthesis of 1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been reported in the literature using different methods. One of the methods involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzylamine, and 2-hydroxy-1,2,3-triazole in the presence of copper(II) sulfate pentahydrate and sodium ascorbate. Another method involves the reaction of 4-bromobenzaldehyde, 3-methoxybenzylamine, and 2-pyrazinecarboxylic acid in the presence of phosphorus oxychloride and triethylamine. Both methods yield BMBP as a white solid with a high purity.
科学的研究の応用
1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one has been used in various scientific research applications. One of the most common applications is in the field of cancer research. BMBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been used in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, BMBP has been used in the development of new drugs for the treatment of various diseases, including diabetes and cardiovascular diseases.
特性
IUPAC Name |
1-(4-bromophenyl)-3-[(3-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-24-16-4-2-3-13(11-16)12-21-17-18(23)22(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNLDVJELNZTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2453981.png)
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2453982.png)

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)



![1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2453991.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

![Ethyl 4-({4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2453995.png)


